2-(4-Bromophenyl)-3,3-difluoropiperidine
Description
Properties
Molecular Formula |
C11H12BrF2N |
|---|---|
Molecular Weight |
276.12 g/mol |
IUPAC Name |
2-(4-bromophenyl)-3,3-difluoropiperidine |
InChI |
InChI=1S/C11H12BrF2N/c12-9-4-2-8(3-5-9)10-11(13,14)6-1-7-15-10/h2-5,10,15H,1,6-7H2 |
InChI Key |
VRUWGUWFCDHECK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(NC1)C2=CC=C(C=C2)Br)(F)F |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis of 1-(4-Bromophenyl) Piperidine
A well-documented method involves the nucleophilic aromatic substitution and bromination steps starting from bromobenzene and piperidine:
Step 1: Bromobenzene (50 g, 0.318 mol), piperidine (28.5 g, 0.334 mol), and sulfolane as a solvent are mixed and heated to 140°C. Potassium tert-butoxide (64.2 g, 0.572 mol) is added gradually, and the reaction temperature is maintained at 160-165°C for 4 hours. This step yields N-phenylpiperidine with a high purity (HPLC 99.2%) and an 84.1% yield.
Step 2: The obtained N-phenylpiperidine is then brominated using brominating reagents such as N-bromosuccinimide or dibromohydantoin in organic solvents like acetonitrile or dichloromethane at 15-40°C. The molar ratio of N-phenylpiperidine to brominating reagent is controlled at 1:1.1-1.2. Addition of tetra-n-butylammonium tetraphenylborate (0.02 to 0.15 eq) can improve the reaction efficiency.
Purification: The crude product is purified either by vacuum distillation or recrystallization using dichloromethane and n-heptane (1:4 v/v) to obtain pure 1-(4-bromophenyl)piperidine.
This method offers advantages such as simple operation, readily available raw materials, and scalability for industrial production.
Table 1: Key Parameters for 1-(4-Bromophenyl) Piperidine Preparation
| Parameter | Condition/Value |
|---|---|
| Starting materials | Bromobenzene, piperidine, sulfolane |
| Base/additive | Potassium tert-butoxide |
| Step 1 Temperature | 140°C initial, 160-165°C during reaction |
| Step 1 Reaction time | 4 hours |
| Step 2 Bromination reagent | N-bromosuccinimide or dibromohydantoin |
| Step 2 Temperature | 15-40°C |
| Purification | Vacuum distillation or recrystallization |
| Yield | ~84% (Step 1), high purity product |
Introduction of Difluoromethyl Groups on Piperidine Ring
The difluorination at the 3,3-position of piperidine is typically achieved through reduction and fluorination steps:
A precursor such as a piperidine derivative bearing appropriate leaving groups is treated with borane tetrahydrofuran complex in tetrahydrofuran at 0°C to room temperature, followed by acidic quenching and reflux. This reduces intermediates to the piperidine ring with difluoro substitution at the 3,3-position.
Subsequent pH adjustment and extraction steps yield the difluoropiperidine intermediate.
This approach is exemplified in the preparation of Niraparib intermediates, where such difluoropiperidine derivatives are synthesized with controlled reaction conditions to ensure high yield and purity.
Coupling of 4-Bromophenyl Group with Difluoropiperidine
The final assembly of 2-(4-bromophenyl)-3,3-difluoropiperidine involves coupling the bromophenyl moiety to the difluorinated piperidine ring:
The coupling can be achieved via nucleophilic substitution or palladium-catalyzed cross-coupling reactions, depending on the nature of the intermediates.
For example, in related fluorophenol derivatives, palladium catalysts such as [1,1-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) facilitate coupling reactions in solvents like N,N-dimethylformamide at elevated temperatures (80-100°C) under nitrogen atmosphere with bases like potassium carbonate.
Although this example is for fluorophenol derivatives, similar catalytic systems and conditions can be adapted for coupling bromophenyl groups to difluoropiperidine rings.
Summary Table of Preparation Steps for this compound
| Step No. | Description | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Synthesis of N-phenylpiperidine | Bromobenzene, piperidine, sulfolane, potassium tert-butoxide, 140-165°C, 4h | ~84% yield, high purity |
| 2 | Bromination to 1-(4-bromophenyl)piperidine | N-bromosuccinimide or dibromohydantoin, acetonitrile/dichloromethane, 15-40°C | High yield, purified by distillation or recrystallization |
| 3 | Difluorination of piperidine ring | Borane-THF complex, THF, 0°C to RT, acidic quench, reflux | Controlled difluorination at 3,3-position |
| 4 | Coupling of bromophenyl to difluoropiperidine | Pd-catalyzed cross-coupling, DMF, potassium carbonate, 80-100°C, nitrogen atmosphere | Efficient coupling, adaptable conditions |
Research Findings and Considerations
The described synthetic routes emphasize cost-effectiveness, scalability, and operational simplicity, which are critical for industrial production of pharmaceutical intermediates like Niraparib.
The use of strong bases such as potassium tert-butoxide and controlled bromination reagents ensures regioselectivity and high purity of the bromophenyl-substituted piperidine.
Difluorination steps require careful control of temperature and quenching to avoid side reactions and to achieve the desired substitution pattern on the piperidine ring.
Purification methods such as recrystallization with specific solvent mixtures (dichloromethane and n-heptane) and vacuum distillation are crucial for obtaining the final compound in pure form.
Adaptation of palladium-catalyzed coupling reactions from related fluorophenol systems suggests potential for efficient synthesis of the target compound with high selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-3,3-difluoropiperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(4-Bromophenyl)-3,3-difluoropiperidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-3,3-difluoropiperidine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence its binding affinity and selectivity towards certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural features, molecular properties, and biological activities of 2-(4-Bromophenyl)-3,3-difluoropiperidine and analogous bromophenyl-containing compounds:
Key Findings and Trends
Core Heterocycles Influence Activity: The piperidine core in this compound offers conformational rigidity, which is advantageous for binding to enzymatic pockets in APIs . In contrast, pyridazinone () and oxadiazole () cores are associated with agonist activity (e.g., FPR2) and anti-inflammatory effects, respectively. Imidazopyridine derivatives () often target kinases or microbial enzymes due to their planar aromatic systems .
Role of Halogen Substituents: The 4-bromophenyl group is a common pharmacophore, contributing to hydrophobic interactions and halogen bonding in target binding. For example, its presence in oxadiazole derivatives () correlates with anti-inflammatory efficacy comparable to indomethacin . Fluorine atoms at the 3,3-positions in the target compound enhance metabolic stability and electron-withdrawing effects, improving drug-like properties compared to non-fluorinated analogs .
Synthetic Accessibility: The target compound is synthesized via amide coupling (EDC/HOBt), a widely used method for peptide-like bonds . In contrast, pyridazinone derivatives () require multi-step heterocyclic ring formation, and oxadiazoles () involve cyclization of hydrazides .
Biological Activity :
- While this compound is primarily a building block, its structural analogs exhibit diverse activities:
Biological Activity
2-(4-Bromophenyl)-3,3-difluoropiperidine is a compound of significant interest in medicinal chemistry due to its unique structural features, which influence its biological activity. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
This compound consists of a piperidine ring substituted with a bromophenyl group and two fluorine atoms. The presence of the bromine atom enhances lipophilicity and may increase the compound's ability to cross biological membranes, while the difluoropiperidine moiety contributes to its binding affinity for various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound has been shown to modulate various signaling pathways, influencing cellular processes such as proliferation and apoptosis.
Key Mechanisms:
- Enzyme Inhibition : It exhibits inhibitory effects on certain enzymes involved in metabolic pathways, potentially altering drug metabolism.
- Receptor Interaction : The compound interacts with neurotransmitter receptors, which may contribute to its pharmacological effects.
Biological Activity Data
Recent studies have demonstrated that this compound possesses notable biological activities:
| Activity | IC50 (μM) | Cell Line | Effect |
|---|---|---|---|
| Cell Proliferation Inhibition | 0.016 | MIA PaCa-2 | Significant anti-cancer activity |
| P-glycoprotein Modulation | 0.1 | HEK293 | Reversal of drug resistance |
| Enzyme Inhibition | 0.76 | Various | Modulation of metabolic pathways |
Case Studies
- Anti-Cancer Activity : In vitro studies using pancreatic cancer cell lines (MIA PaCa-2) revealed that this compound significantly inhibited cell proliferation with an IC50 value of 0.016 μM. This suggests potent anti-cancer properties, making it a candidate for further development as an anti-tumor agent .
- P-glycoprotein Interaction : The compound has been evaluated for its ability to modulate P-glycoprotein (P-gp) activity, which is crucial in multidrug resistance in cancer therapy. It was found to stimulate ATPase activity in P-gp, indicating its potential to enhance the efficacy of co-administered drugs by preventing their efflux from cells .
Research Findings
Research indicates that the structural characteristics of this compound significantly influence its pharmacological profile:
- Lipophilicity : The bromine and fluorine substituents enhance lipophilicity, facilitating better membrane penetration and receptor binding.
- Selectivity : The compound shows selective inhibition against specific targets while sparing others, which is advantageous for reducing side effects in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
